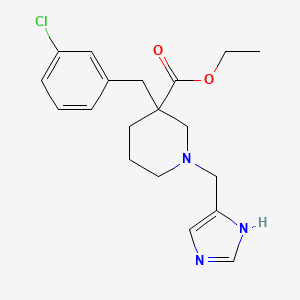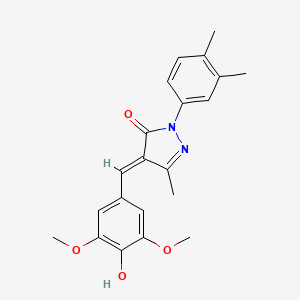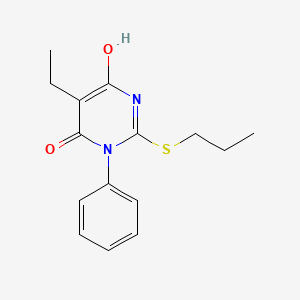
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one, also known as DMTTP, is a synthetic compound that belongs to the class of thiochromanones. It has been studied extensively due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-cancer and anti-inflammatory effects. 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has also been shown to interact with the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has anti-tumor effects in animal models of cancer. However, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, its low yield and purity can be a limitation for some experiments. In addition, more studies are needed to determine the safety and toxicity of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one. One potential direction is the synthesis of new thiochromanone derivatives with improved biological activities. Another direction is the development of new fluorescent dyes for bioimaging and sensing applications. In addition, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans, which could lead to the development of new anti-cancer and anti-inflammatory drugs.
Synthesemethoden
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-4-phenylbutan-1-one and thiourea, followed by cyclization with acetic acid and hydrogen peroxide. The yield of the synthesis process is around 30%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of other thiochromanone derivatives, which have shown promising biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been used as a precursor for the synthesis of fluorescent dyes, which have potential applications in bioimaging and sensing.
Eigenschaften
IUPAC Name |
2,2-dimethyl-6,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OS/c1-18(2)13-17(20)14-19(21-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZAAZOJVDAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6,6-diphenylthian-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)

![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![2-[(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6087834.png)

![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)

![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)